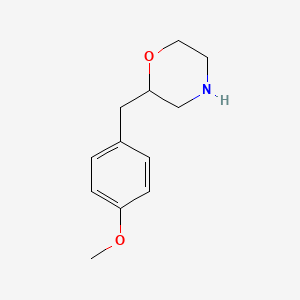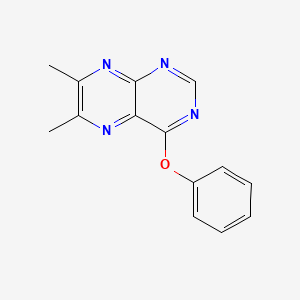
6,7-Dimethyl-4-phenoxypteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-4-phenoxypteridine is an organic compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of phenoxy and dimethyl groups in its structure makes it a unique and interesting compound for various scientific research applications.
Preparation Methods
The synthesis of 6,7-Dimethyl-4-phenoxypteridine involves several steps, typically starting with the preparation of the pteridine core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with phenol in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
6,7-Dimethyl-4-phenoxypteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dimethyl-4-phenoxypteridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-phenoxypteridine involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6,7-Dimethyl-4-phenoxypteridine can be compared with other similar compounds, such as:
6,7-Dimethylpteridine: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Phenoxypteridine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2,4-diaminopteridine: Contains additional amino groups, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6,7-dimethyl-4-phenoxypteridine |
InChI |
InChI=1S/C14H12N4O/c1-9-10(2)18-13-12(17-9)14(16-8-15-13)19-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
NIPXURQCQDYJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC=N2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


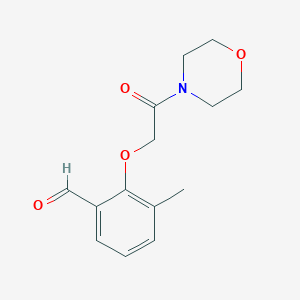
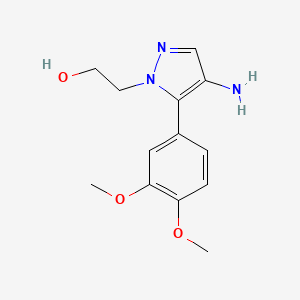
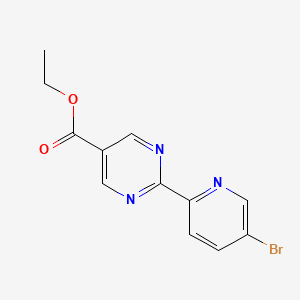
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
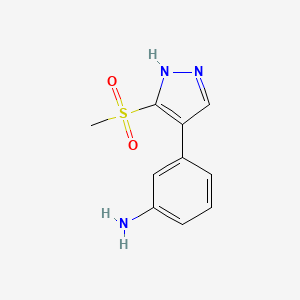

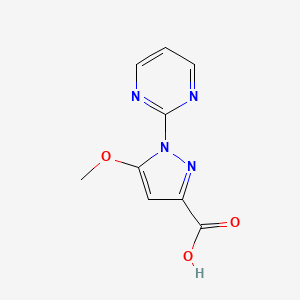
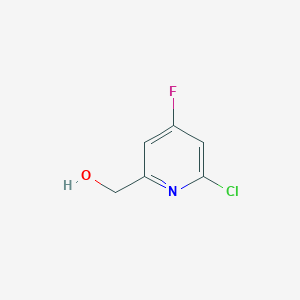
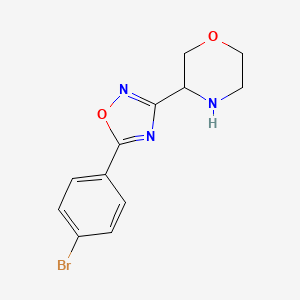
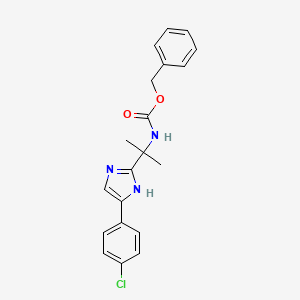
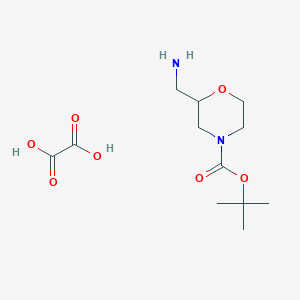
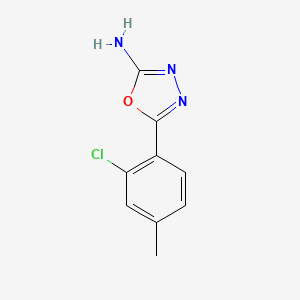
![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
